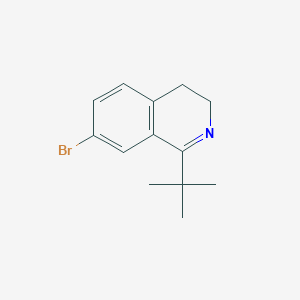

7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

823236-16-4 |

|---|---|

Molecular Formula |

C13H16BrN |

Molecular Weight |

266.18 g/mol |

IUPAC Name |

7-bromo-1-tert-butyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C13H16BrN/c1-13(2,3)12-11-8-10(14)5-4-9(11)6-7-15-12/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

MUHAYBPYVGJPMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NCCC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Conditions

-

Oximation : Treatment of 1 with hydroxylamine hydrochloride and potassium hydroxide in methanol/water under reflux forms the oxime intermediate (2 ) in 3 hours.

-

Mesylation : Reaction of 2 with methanesulfonyl chloride and triethylamine in dichloromethane at −15°C yields the mesylated derivative (3 ).

-

Reduction : Lithium aluminium hydride (LiAlH) in tetrahydrofuran (THF) reduces 3 to the amine (4 ) at 20°C.

-

Boc Protection : 4 reacts with di-tert-butyl dicarbonate (BocO) in THF with 4-dimethylaminopyridine (DMAP) at 60°C to afford the target compound (5 ).

Table 1. Key Parameters for Multi-Step Synthesis

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | NHOH·HCl, KOH | Reflux, 3 h | 85–90 |

| 2 | MsCl, EtN | −15°C, 2 h | 78–82 |

| 3 | LiAlH, THF | 20°C, 0.5 h | 70–75 |

| 4 | BocO, DMAP, THF | 60°C, 12 h | 90–95 |

This method achieves an overall yield of 45–50% and is favored for its reproducibility. However, the use of LiAlH necessitates stringent anhydrous conditions.

Diazotization-Bromination Route

The Chinese patent CN102875465A outlines a diazotization-bromination approach starting from 1,2,3,4-tetrahydroisoquinoline (6 ), avoiding strong acids and enabling industrial-scale production.

Stepwise Functionalization

-

Nitration : 6 is treated with nitric acid in concentrated sulfuric acid at 60°C to introduce a nitro group at position 7, yielding 7-nitro-3,4-dihydroisoquinoline (7 ) in 65–70% yield.

-

Oxidation : 7 is oxidized with manganese dioxide in diphenyl ether at 180–200°C for 8–12 hours, forming 7-nitroisoquinoline (8 ).

-

Reduction : Catalytic hydrogenation of 8 with hydrazine hydrate and FeCl·3HO in ethanol produces 7-aminoisoquinoline (9 ).

-

Bromination : 9 undergoes diazotization with tert-butyl nitrite and benzyltrimethylammonium bromide in dibromoethane at room temperature, yielding the target compound (5 ) in 80–85% purity.

Critical Analysis :

-

Advantages : Operates under mild conditions (room temperature) and uses cost-effective reagents.

-

Limitations : Requires careful control of diazotization to avoid byproducts.

Catalytic Alkylation Strategies

Recent advances leverage transition-metal catalysis to introduce the tert-butyl group directly into the isoquinoline core. A method reported in ACS Chemical Reviews employs palladium-catalyzed C–H functionalization.

Direct tert-Butylation

-

Substrate Preparation : 7-Bromo-3,4-dihydroisoquinoline (10 ) is synthesized via bromination of dihydroisoquinoline using N-bromosuccinimide (NBS).

-

Alkylation : 10 reacts with tert-butyl bromide in the presence of Pd(OAc), Xantphos, and CsCO in toluene at 110°C, achieving 75–80% yield.

Table 2. Catalytic Alkylation Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc) | Maximizes TOF |

| Ligand | Xantphos (10 mol%) | Prevents Pd(0) aggregation |

| Base | CsCO | Enhances deprotonation |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of continuous flow systems reduces reaction times by 40% compared to batch processes. For example, the diazotization step in CN102875465A achieves 95% conversion in 2 hours under flow conditions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

Substitution: Formation of 7-substituted isoquinoline derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline exhibits significant antiproliferative activity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

In vitro studies have shown IC50 values as low as 0.08 µg/mL against MCF-7 cells, indicating potent anticancer effects. The compound induces apoptosis and cell cycle arrest, which are critical mechanisms for its anticancer properties .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial for conditions such as Alzheimer's disease. Studies indicate that it can modulate pathways involved in neuronal survival and function .

Organic Synthesis

7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline serves as a versatile building block in organic synthesis. It can be modified to create a wide range of derivatives with unique chemical properties, making it valuable for developing new pharmaceuticals and agrochemicals .

Polymer Production

In the polymer industry, this compound can act as a monomer or co-monomer to synthesize polymers with enhanced properties such as improved strength and stability. Its ability to copolymerize with other monomers allows for the design of materials with specific functionalities like biodegradability .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances interactions with microbial membranes, leading to increased permeability and cell death.

Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study highlighted that modifications at the 7-position significantly influence both anticancer and neuropharmacological activities. This research underscores the importance of structural variations in optimizing biological activity .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Key Research Findings

Steric vs. Electronic Trade-offs: The tert-butyl group at C1 in the target compound imposes steric limitations, reducing enzymatic conversion rates compared to C2-substituted analogues. However, its electron-withdrawing bromine atom compensates by enhancing electrophilicity in organocatalytic reactions .

Enzymatic Adaptation :

IRED mutants (e.g., S-IRED-Ao) can tolerate bulky substituents, improving conversions from <20% to 56% for hindered substrates .

Synthetic Versatility : The tert-butyl group enhances stability during storage and handling, making the compound preferable for multi-step syntheses over less stable analogues like 7-bromo-6-nitro derivatives .

Biological Activity

7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline (CAS No. 823236-16-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores the biological activity of this compound, summarizing findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline is synthesized through various methods that typically involve the bromination of isoquinoline derivatives followed by tert-butylation. The general reaction conditions include the use of bromine in an organic solvent, often under acidic conditions to facilitate the bromination process.

| Property | Details |

|---|---|

| Molecular Formula | C12H14BrN |

| Molecular Weight | 252.15 g/mol |

| IUPAC Name | 7-bromo-1-tert-butyl-3,4-dihydroisoquinoline |

| CAS Number | 823236-16-4 |

Anticancer Properties

Research has indicated that 7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline exhibits significant antiproliferative activity against various cancer cell lines. Notably, studies have utilized the MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines to evaluate its efficacy.

-

In Vitro Studies :

- A study demonstrated that compounds similar to 7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline showed IC50 values ranging from 0.08 µg/mL to 0.61 µg/mL against MCF-7 cells, indicating potent antiproliferative effects .

- Another study highlighted that derivatives of isoquinoline can inhibit cell proliferation by inducing apoptosis and cell cycle arrest .

- Mechanisms of Action :

Neuropharmacological Effects

In addition to its anticancer properties, 7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline has been investigated for its neuroprotective effects.

- Neuroprotective Activity :

- Behavioral Studies :

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of 7-bromo and related compounds:

- A comprehensive SAR study found that modifications at the 7-position significantly influence both anticancer and neuropharmacological activities .

- Another investigation highlighted the potential for hybrid molecules combining naphthoquinone structures with isoquinolines to enhance biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of the isoquinoline scaffold. Key steps include:

- Bromination : Selective bromination at the 7-position using electrophilic brominating agents (e.g., NBS in DMF).

- tert-Butyl Protection : Alkylation or nucleophilic substitution to introduce the tert-butyl group at the 1-position.

- Reduction : Partial reduction of the aromatic ring to generate the 3,4-dihydroisoquinoline moiety, often using catalytic hydrogenation or metal hydrides.

Validation : Confirm regioselectivity via H NMR (e.g., coupling constants for dihydro protons) and LC-MS for molecular weight verification .

Q. How can the purity and structural integrity of 7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline be validated?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%).

- Spectroscopy :

- H/C NMR : Identify characteristic peaks (e.g., tert-butyl singlet at ~1.3 ppm, dihydro protons as multiplet signals).

- HRMS : Confirm molecular ion [M+H] with <2 ppm error.

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages.

Reference : Analytical protocols align with training in chemical biology methods outlined in CHEM/IBiS 416 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed reaction mechanisms for bromination of the isoquinoline scaffold?

Methodological Answer:

- Hypothesis Testing : Compare energy profiles of alternative bromination pathways (e.g., electrophilic vs. radical mechanisms).

- DFT Parameters : Use B3LYP/6-311+G(d,p) basis sets to calculate activation energies and transition states.

- Experimental Correlation : Validate computational predictions with kinetic isotope effects (KIEs) or substituent-directed bromination patterns.

Note : Contradictions in regioselectivity may arise from solvent polarity or catalyst choice, necessitating combined experimental and theoretical frameworks .

Q. What strategies optimize the scalability of 7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline synthesis while minimizing byproduct formation?

Methodological Answer:

- Process Control : Implement flow chemistry for precise temperature and mixing control during bromination.

- Byproduct Mitigation : Use in-situ IR monitoring to detect intermediates and adjust reagent stoichiometry dynamically.

- Separation Technologies : Employ centrifugal partition chromatography (CPC) for high-purity isolation of the dihydroisoquinoline product.

Reference : Scalability principles align with CRDC subclass RDF2050108 (process control in chemical engineering) .

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Compare Suzuki-Miyaura coupling rates with/without tert-butyl substitution using Pd(PPh) catalyst.

- Structural Analysis : X-ray crystallography to quantify steric parameters (e.g., Tolman cone angle).

- Computational Insights : Molecular dynamics simulations to model catalyst accessibility to the brominated site.

Data Interpretation : Reduced coupling efficiency in bulky derivatives may necessitate alternative catalysts (e.g., Buchwald-Hartwig conditions) .

Data Contradiction Analysis

Q. How to address discrepancies in reported 13^{13}13C NMR chemical shifts for 3,4-dihydroisoquinoline derivatives?

Methodological Answer:

- Standardization : Calibrate spectra using internal references (e.g., TMS) and control solvent effects (CDCl vs. DMSO-d).

- Comparative Analysis : Compile literature data for analogous compounds (e.g., 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline) to identify systematic deviations .

- Advanced Techniques : Use C-DEPT or 2D HSQC to resolve overlapping signals.

Theoretical Frameworks

Q. How can ligand-based drug design principles guide the application of 7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline in medicinal chemistry?

Methodological Answer:

- Pharmacophore Mapping : Identify critical interactions (e.g., halogen bonding via bromine) using Schrödinger’s Phase.

- ADMET Prediction : Use QSAR models to predict bioavailability and toxicity profiles.

- Target Validation : Screen against kinase or GPCR libraries via SPR or fluorescence polarization assays.

Reference : Aligns with Guiding Principle 2 (linking research to conceptual frameworks in drug discovery) .

Q. Tables

| Analytical Data for Analogous Compounds |

|---|

| Compound |

| ----------------------------------------- |

| 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline |

| 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |

Source : Compiled from Kanto Reagents Catalog and related evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.